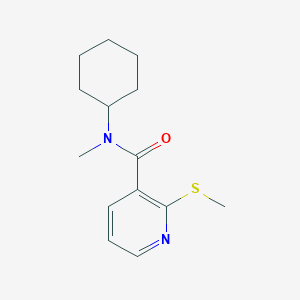

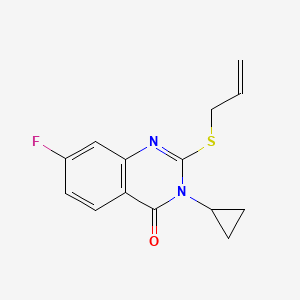

![molecular formula C11H11ClN2O3S B2982735 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene CAS No. 1017498-05-3](/img/structure/B2982735.png)

4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution, a common type of reaction involving aromatic rings . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Molecular Structure Analysis

The molecular structure of this compound involves an aromatic ring, which is a common feature in organic chemistry . The aromatic ring is regenerated from a cationic intermediate by the loss of a proton .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . In the case of this compound, electrophilic aromatic substitution is the most common type of reaction .Scientific Research Applications

Environmental Science Applications

The study on the transformation mechanism of benzophenone-4 (BP-4) in chlorinated water reveals the formation of various chlorinated by-products due to reactions such as chlorine substitution and oxidation. This research highlights the environmental fate of organic compounds in treated water systems, suggesting similar potential investigations for 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene in environmental matrices (Xiao et al., 2013).

Synthetic Chemistry Applications

Sulfonylation Reactions : The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation demonstrates the potential for using ionic liquids as solvents and catalysts in sulfonylation reactions, which could be relevant for derivatives of 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene (Nara et al., 2001).

Electro-organic Synthesis : The electro-oxidation of catechols in the presence of benzenesulfinic acid to form new sulfone derivatives provides insight into electro-organic synthesis methods that could be applied to the synthesis of sulfone derivatives of 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene (Nematollahi & Rahchamani, 2002).

Materials Science Applications

The development of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water showcases the potential for synthesizing functional materials for environmental remediation. Such methodologies could be adapted for the removal of related compounds, including 4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene, from aquatic environments (Zhou et al., 2018).

properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)sulfonyl-3-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3S/c1-8-5-6-14(13-8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRNAUZVUZIGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-methoxy-2-[(3-methylpyrazolyl)sulfonyl]benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

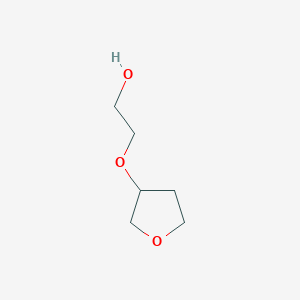

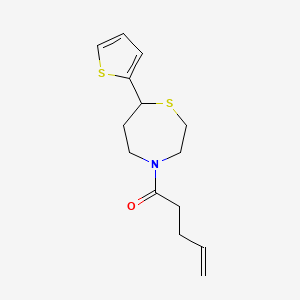

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2982654.png)

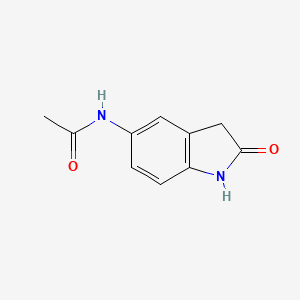

![2-{[3-(Trifluoromethyl)anilino]methylene}malononitrile](/img/structure/B2982656.png)

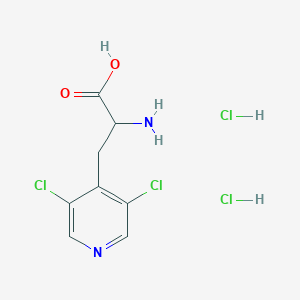

![1-Azaspiro[4.4]nonane-3-thiol;hydrochloride](/img/structure/B2982657.png)

![2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2982661.png)

![ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate](/img/structure/B2982670.png)

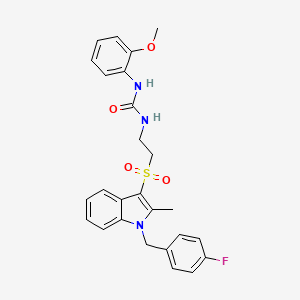

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)